N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFANYL)-2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]BUTANOIC ACID is a complex organic compound that features a unique combination of functional groups, including a methylsulfanyl group, an acridinyl moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]BUTANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acridinyl Moiety: The acridinyl group can be synthesized through a series of condensation reactions involving anthranilic acid and appropriate aldehydes under acidic conditions.
Attachment of the Acetamido Group: The acridinyl intermediate is then reacted with acetic anhydride to introduce the acetamido group.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiol and suitable leaving groups.
Formation of the Butanoic Acid Backbone: The final step involves the coupling of the acridinyl-acetamido intermediate with a butanoic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the acridinyl moiety can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
4-(METHYLSULFANYL)-2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]BUTANOIC ACID has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Materials Science: The compound’s functional groups may impart interesting properties to materials, making it useful in the design of novel materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The acridinyl moiety may intercalate with DNA, affecting transcription and replication processes. The methylsulfanyl group can undergo redox reactions, potentially modulating cellular redox states. The acetamido and butanoic acid groups may facilitate binding to specific proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-(METHYLSULFANYL)-2-OXOBUTANOIC ACID: Similar in structure but lacks the acridinyl and acetamido groups.
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]BUTANOIC ACID: Similar but lacks the methylsulfanyl group.
Uniqueness
4-(METHYLSULFANYL)-2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]BUTANOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the acridinyl moiety, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets.
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[2-(9-oxoacridin-10-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C20H20N2O4S/c1-27-11-10-15(20(25)26)21-18(23)12-22-16-8-4-2-6-13(16)19(24)14-7-3-5-9-17(14)22/h2-9,15H,10-12H2,1H3,(H,21,23)(H,25,26)/t15-/m0/s1 |
InChI Key |
PEHQTZFKWQOSBQ-HNNXBMFYSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.